N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
Description
N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromocyclopropyl group attached to a pyrrole ring
Properties
IUPAC Name |
N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-12-5-8(7)9(14)13-6-10(11)2-3-10/h4-5,12H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWJUZVPIIWOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)NCC2(CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide typically involves the following steps:
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Formation of Bromocyclopropane: : The starting material, bromocyclopropane, can be synthesized by the bromination of cyclopropane using bromine in the presence of a radical initiator such as light or a peroxide .
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Attachment to Pyrrole Ring: : The bromocyclopropane is then reacted with 4-methyl-1H-pyrrole-3-carboxamide under nucleophilic substitution conditions. This step often requires a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) would be essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the bromocyclopropyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can also occur, especially at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
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Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex ring structures, which can be catalyzed by acids or bases.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Solvents: DMF, dichloromethane (DCM), ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce pyrrole-3-carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide serves as a versatile building block for constructing more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the bromocyclopropyl group can enhance the biological activity of the compound, making it a candidate for developing new therapeutic agents. Studies have explored its use in targeting specific enzymes and receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-chlorocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
- N-[(1-iodocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
- N-[(1-fluorocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
Uniqueness
Compared to its analogs, N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
